N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride
Description
Historical Development and Discovery
The discovery of N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride is rooted in the broader historical trajectory of acetamide derivatives. Acetanilide, one of the earliest synthesized acetamides, was introduced in 1886 as an antipyretic under the name Antifebrin. However, its clinical use was limited by toxicity, prompting chemists to explore structurally modified analogues with improved safety profiles. The target compound represents a modern iteration of this lineage, integrating an ethylamino side chain and a hydrochloride counterion to address solubility and bioavailability challenges.
PubChem records indicate that the compound was first cataloged in 2009, with subsequent updates reflecting its characterization as a hydrochloride salt. Its structural resemblance to sulfonamide-based therapeutics, such as N-((4-(acetylamino)phenyl)sulphonyl)acetamide, suggests inspiration from earlier antimicrobial agents. However, the substitution of the sulfonyl group with an ethylamino moiety distinguishes it as a unique entity within the acetamide family.
Significance in Medicinal Chemistry Research
The compound’s significance lies in its hybrid structure, which merges features of acetamide and ethylamine pharmacophores. Acetamide groups are renowned for their hydrogen-bonding capacity, enabling interactions with enzymatic active sites, while ethylamino side chains may facilitate membrane permeability and receptor binding. These attributes make the compound a versatile scaffold for probing biological pathways.
Table 1: Key Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₈ClN₃O₂ | |
| Molecular Weight | 271.74 g/mol | |
| CAS Registry Number | 1156040-23-1 | |
| Parent Compound (CID) | 2398044 |
The hydrochloride salt form is particularly noteworthy, as it improves solubility in polar solvents—a common strategy to enhance drug-like properties. This modification aligns with trends in pharmaceutical sciences, where salt formation is routinely employed to optimize physicochemical characteristics.
Current Research Landscape and Academic Interest
Recent academic interest in this compound centers on its potential as a lead compound for targeting neurodegenerative and inflammatory diseases. Its availability through commercial suppliers like ChemScene (Catalog No. CS-0294205) has facilitated preclinical studies, though published data remain limited. Researchers hypothesize that the ethylamino group may confer affinity for amine-binding receptors, such as G-protein-coupled receptors (GPCRs), while the acetamide moiety could stabilize interactions with proteolytic enzymes.
Comparative analyses with structurally related compounds, such as 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives, highlight its uniqueness. Unlike nitroimidazole-containing analogues, which are often explored for antimicrobial activity, this compound’s lack of nitro groups suggests divergent therapeutic applications, possibly in central nervous system disorders.
Theoretical Relevance in Pharmaceutical Sciences
Theoretically, this compound exemplifies rational drug design principles. The acetamide group’s capacity to act as both hydrogen bond donor and acceptor may enable dual interactions with target proteins, while the ethylamino chain introduces conformational flexibility. Molecular modeling studies could predict its binding modes to enzymes like acetylcholinesterase or kinases, though empirical validation is pending.
Furthermore, the hydrochloride salt’s impact on ionization state and dissolution kinetics aligns with the Biopharmaceutics Classification System (BCS), which emphasizes solubility as a determinant of oral bioavailability. This theoretical framework positions the compound as a case study in salt selection strategies during preformulation stages.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(ethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-3-13-8-12(17)15-11-6-4-10(5-7-11)14-9(2)16;/h4-7,13H,3,8H2,1-2H3,(H,14,16)(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZUXWDZJHOKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC=C(C=C1)NC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The starting materials typically include 4-aminophenol, acetic anhydride, ethylamine, and hydrochloric acid. The reaction involves acetylation of 4-aminophenol to form N-(4-acetylamino)phenol, followed by the reaction with ethylamine to introduce the ethylamino group. Finally, the addition of hydrochloric acid results in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives or carboxylic acids.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with different functional groups attached to the aromatic ring or amine group.
Scientific Research Applications
Chemistry: The compound can be used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays. Medicine: Industry: The compound might find use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared below with acetamide derivatives sharing partial structural homology or functional group substitutions (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula and weight based on structural analysis.
Pharmacological and Physicochemical Inferences
- Reactivity: The chloro-substituted analog (QY-5725) may serve as a precursor for further modifications, whereas the ethylamino group in the target compound could enhance metabolic stability compared to halogenated analogs .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Acetylamino group : Enhances solubility and bioavailability.
- Ethylamino group : Influences the compound's interaction with biological targets.
- Hydrochloride salt form : Improves stability and solubility in aqueous environments.
The molecular formula is CHClNO, with a molecular weight of 273.73 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in pain and inflammation pathways, suggesting analgesic properties.
- Cellular Uptake : The ethylamino group may facilitate cellular uptake, enhancing its efficacy at target sites.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest potential applications in treating bacterial infections.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Cell Cycle Arrest : The compound disrupts the cell cycle, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It elevates ROS levels, contributing to cell death.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as an alternative treatment option for resistant infections, particularly in hospital settings. -
Case Study on Anticancer Effects :
In a controlled laboratory setting, the compound was administered to MCF-7 cells. Results demonstrated a dose-dependent reduction in cell viability, with IC values indicating significant potency compared to standard chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
